2-(2-Bromoethoxy)ethyl 5-bromopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethoxy)ethyl 5-bromopentanoate is a chemical compound with the molecular formula C9H16Br2O3. It is a colorless to pale yellow liquid with a distinctive odor. This compound is known for its volatility at room temperature and its solubility in various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)ethyl 5-bromopentanoate typically involves the reaction of 2-bromoethanol with 5-bromopentanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)ethyl 5-bromopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation reactions, and lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include substituted ethyl esters, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Bromoethoxy)ethyl 5-bromopentanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for modifying biomolecules.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)ethyl 5-bromopentanoate involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of their structure and function. This can result in changes in cellular processes and the activation or inhibition of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Bromoethoxy)ethyl 5-bromopentanoate include:
- Ethyl 5-bromopentanoate
- 2-Bromoethanol
- 5-Bromopentanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
91034-94-5 |
---|---|
Molecular Formula |
C9H16Br2O3 |
Molecular Weight |
332.03 g/mol |
IUPAC Name |
2-(2-bromoethoxy)ethyl 5-bromopentanoate |
InChI |
InChI=1S/C9H16Br2O3/c10-4-2-1-3-9(12)14-8-7-13-6-5-11/h1-8H2 |
InChI Key |
QQYHUACRSPJWDA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCBr)CC(=O)OCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.